4-(benzylsulfanyl)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-benzylsulfanyl-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2OS/c1-16-7-12-22-19(13-16)14-21-24(29-22)27-23(18-8-10-20(26)11-9-18)28-25(21)30-15-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSUXUNOTCDJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfanyl)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzylsulfanyl group: This step might involve the nucleophilic substitution of a suitable leaving group with benzylthiol.
Chlorination and methylation: These steps can be carried out using chlorinating agents like thionyl chloride and methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification techniques: Employing methods like recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfanyl)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the chromeno[2,3-d]pyrimidine core or the benzylsulfanyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of chromeno[2,3-d]pyrimidines with biological targets.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(benzylsulfanyl)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine would depend on its specific biological activity. Generally, such compounds might:
Interact with enzymes: Inhibiting or activating specific enzymes involved in disease pathways.
Bind to receptors: Modulating receptor activity to produce therapeutic effects.
Affect cellular pathways: Influencing signaling pathways that control cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
Physicochemical and Structural Properties
Structural Insights :
- The chromeno core’s extended conjugation may improve UV absorption properties compared to pyrrolo/thieno analogs, relevant for photodynamic therapy .
- Crystallographic data for pyrrolo[2,3-d]pyrimidines () reveal pseudo-inversion symmetry, whereas chromeno derivatives may exhibit different packing due to larger ring systems .
Biological Activity
4-(Benzylsulfanyl)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine is a synthetic compound belonging to the class of chromeno[2,3-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The unique structural features of this compound suggest various mechanisms of action that may contribute to its biological efficacy.
Chemical Structure and Properties
The IUPAC name for this compound is 4-benzylsulfanyl-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine. The molecular formula is , and it has a molecular weight of 442.97 g/mol. The presence of the benzylsulfanyl group and the chlorophenyl moiety contributes to its chemical reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, thereby reducing tumor growth.
- Receptor Binding : It may bind to cellular receptors that modulate signaling pathways critical for cell survival and proliferation.
- Signal Transduction : The compound could affect intracellular signaling pathways, leading to altered cellular functions that promote apoptosis in cancer cells.
Biological Activity Studies
Recent studies have highlighted the antiproliferative effects of similar chromeno[2,3-d]pyrimidine derivatives against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant cytotoxicity against colorectal cancer cells (LoVo and HCT-116), with IC50 values ranging from 11.79 µM to 19.55 µM .
Table 1: Antiproliferative Activity of Related Compounds
| Compound ID | Structure Description | IC50 (µM) | Cell Line |
|---|---|---|---|
| 3a | 3-benzyl-5-phenyl-3,5-dihydro-4H-benzo... | 14.99 | LoVo |
| 3g | 3-benzyl-5-(3-hydroxyphenyl)-3,5-dihyd... | 11.79 | HCT-116 |
| 3b | Similar structure with different substituents | 19.55 | LoVo |
Case Studies
- Anticancer Activity : A study reported that derivatives of chromeno[2,3-d]pyrimidine exhibited potent anticancer properties, particularly against colorectal cancer cells. The mechanism involved the induction of apoptosis and inhibition of cell cycle progression .
- Antimicrobial Properties : Some chromeno[2,3-d]pyrimidine compounds have been evaluated for their antimicrobial activity against various pathogens. These compounds demonstrated moderate to high efficacy in inhibiting bacterial growth, suggesting potential applications in treating infections .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Key parameters include:
- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution of sulfanyl groups .
- Catalysts : Palladium or copper catalysts facilitate coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Reaction Time : 12–24 hours ensures completion while minimizing decomposition .
Q. Which purification methods are effective for isolating this compound?
- Recrystallization : Use methanol or dichloromethane/methanol mixtures to remove impurities .
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves structurally similar byproducts .
- LC-MS Monitoring : Ensures purity (>95%) by identifying residual reactants .
Q. How can the structural integrity of this compound be validated?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzylsulfanyl δ ~4.3 ppm for -SCH2-) .
- X-ray Crystallography : SHELX refines crystal structures, resolving chiral centers and π-π stacking interactions .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
Advanced Research Questions
Q. How can computational modeling predict the drug-likeness of this compound?
- Physicochemical Properties : Calculate logP (lipophilicity), polar surface area, and hydrogen-bond donors/acceptors using tools like Molinspiration .
- Docking Studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina .
- Bioavailability Prediction : SwissADME estimates oral absorption based on solubility and permeability .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Cross-Validation : Compare NMR coupling constants with X-ray-derived dihedral angles to confirm stereochemistry .
- Hydrogen Bonding Analysis : Graph set analysis (Etter’s method) reconciles packing motifs with NMR chemical shifts .
Q. How can mechanochemical synthesis improve yield and sustainability?
- Solid-State Grinding : React 4-chlorophenyl precursors with benzylthiols using t-BuOK as a base (e.g., 50% yield in 30 minutes) .
- Advantages : Reduces solvent waste and enhances reaction speed .
Q. What stabilizes this compound under experimental conditions?
- Storage : Argon atmosphere and -20°C prevent oxidation of sulfanyl groups .
- Buffered Solutions : Use pH 7.4 PBS to avoid hydrolysis of the chromeno-pyrimidine core .
Q. How do hydrogen-bonding patterns influence crystallographic packing?
- Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings) to predict solubility and melting points .
- π-π Stacking : Stabilizes crystals via aromatic interactions (e.g., centroid distances ~3.6 Å) .
Q. What multi-step strategies incorporate functional groups for bioactivity?
- Stepwise Functionalization : Introduce 4-chlorophenyl first, then benzylsulfanyl to avoid steric hindrance .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during synthesis .
Q. How is stereochemical control achieved in derivatives of this compound?
- Chiral Catalysts : Employ L-proline or BINOL-derived catalysts for enantioselective synthesis .
- Resolution Techniques : Use chiral HPLC to separate diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
